
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a trimethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) typically involves multiple steps. One common method includes the alkylation of 3-hydroxy-2-pyridine with trimethylamine in the presence of a suitable base to form the trimethylammonium salt. This intermediate is then reacted with benzoic acid or its derivatives to form the ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The hydroxy group in the pyridine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the ester group into an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents like acetone or ethanol.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include alcohols.
- Substitution products include the corresponding halide derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: In biological research, it may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Industry: In the industrial sector, it can be used in the production of specialty chemicals or as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group and the trimethylammonium group play crucial roles in binding to these targets, leading to modulation of their activity. The ester group may also undergo hydrolysis to release active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
- ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium chloride
- ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium iodide
- ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium acetate
Uniqueness: The uniqueness of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoate ester group differentiates it from other similar compounds and may influence its solubility, stability, and overall pharmacokinetic properties.
Propriétés
Numéro CAS |
66967-90-6 |
|---|---|
Formule moléculaire |
C16H19BrN2O2 |
Poids moléculaire |
351.24 g/mol |
Nom IUPAC |
(3-benzoyloxypyridin-2-yl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C16H19N2O2.BrH/c1-18(2,3)12-14-15(10-7-11-17-14)20-16(19)13-8-5-4-6-9-13;/h4-11H,12H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
PVGLPFPBVIFOSB-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=C(C=CC=N1)OC(=O)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


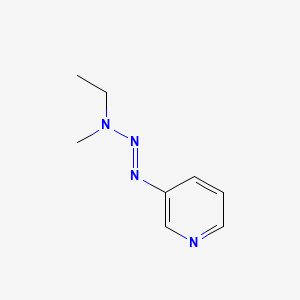
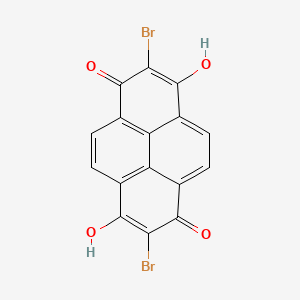
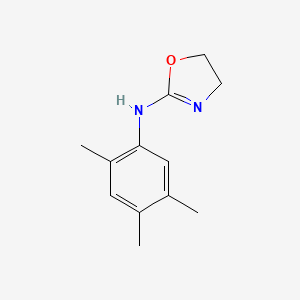

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
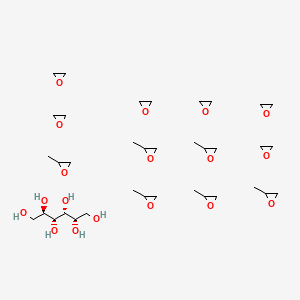
![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
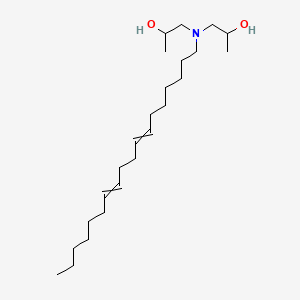
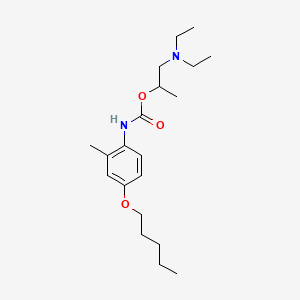
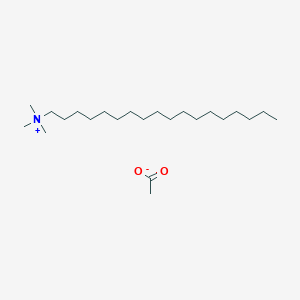
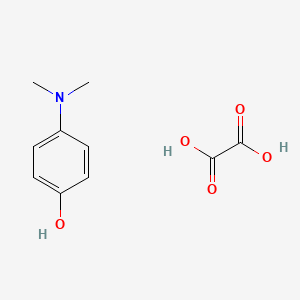
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)
